2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate
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Overview
Description
2-(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes a bicyclo[311]heptane ring system and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.1.1]heptane derivative. This can be achieved through the Prins reaction, where β-pinene reacts with paraformaldehyde in the presence of a Lewis acid catalyst such as zinc(II) chloride . The resulting product is then subjected to further reactions to introduce the ethyl and phenoxyacetate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of heterogeneous catalysts to improve efficiency and selectivity. For example, molybdenum or zinc-modified silica materials can be used as catalysts to achieve high conversion rates and selectivity in the synthesis of the bicyclo[3.1.1]heptane derivative . These catalysts offer the advantage of being reusable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. The bicyclo[3.1.1]heptane ring system can interact with enzymes or receptors, leading to changes in their activity. The phenoxyacetate moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Nopol (2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol): A bicyclic primary alcohol used in fragrances and as an intermediate in chemical synthesis.
Myrtenol (6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enylmethanol): Another bicyclic alcohol with applications in the fragrance industry.
Uniqueness
2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate is unique due to the presence of both the bicyclo[3.1.1]heptane ring system and the phenoxyacetate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6294-35-5 |
---|---|
Molecular Formula |
C20H25ClO3 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C20H25ClO3/c1-13-10-16(21)6-7-18(13)24-12-19(22)23-9-8-14-4-5-15-11-17(14)20(15,2)3/h4,6-7,10,15,17H,5,8-9,11-12H2,1-3H3 |
InChI Key |
DUFSSFCFZDQJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCC2=CCC3CC2C3(C)C |
Origin of Product |
United States |
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